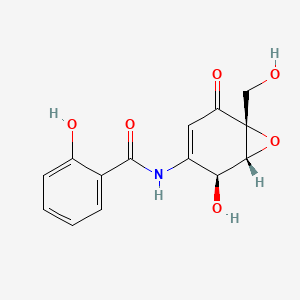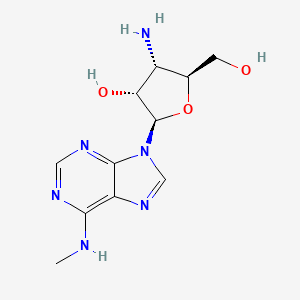![molecular formula C15H19NO B1227866 N-(4-methylphenyl)-3-bicyclo[2.2.1]heptanecarboxamide](/img/structure/B1227866.png)
N-(4-methylphenyl)-3-bicyclo[2.2.1]heptanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-3-bicyclo[2.2.1]heptanecarboxamide is a monoterpenoid.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
- N-(4-methylphenyl)-3-bicyclo[2.2.1]heptanecarboxamide and related compounds have been studied in the context of chemical synthesis and characterization. The treatment of highly decorated bicyclo[2.2.1]heptadienes with protic ionic liquids, for instance, results in the quantitative conversion to N-substituted 5-hydroxy-4-methyl-3-oxoisoindoline-1-carboxamides, providing a rapid access to highly functionalized oxoisoindoline (Gordon, Byrne, & McCluskey, 2010). Similarly, research on the condensation of endo-S-methyl-N′-(bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl) isothiosemicarbazide with primary amines has led to the synthesis of new derivatives with confirmed molecular structures through various spectroscopic methods (Mendyk et al., 2011).
Pharmacology and Biochemistry
- In the field of pharmacology, specific N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides have been identified as selective KCNQ2 and KCNQ4 potassium channel openers. These compounds have shown selectivity for KCNQ2 and KCNQ4 channels versus a large battery of related potassium channels, representing a valuable tool for understanding these channels in regulating neuronal activity (Yu et al., 2011).
Materials Science
- In materials science, the use of bicyclo[2.2.1]heptane-derived compounds has been explored. For example, soluble polyimides derived from bicyclo[2.2.1]heptane and various aromatic diamines have been found to be very soluble, yielding transparent, tough, and flexible films (Yamada, Kusama, Matsumoto, & Kurosaki, 1993).
Catalysis
- The development of new C2-symmetric bicyclo[2.2.1]hepta-2,5-dienes has been reported, with applications in catalysis. These chiral rhodium complexes displayed high activity and enantioselectivity in rhodium-catalyzed addition reactions (Berthon-Gelloz & Hayashi, 2006).
Eigenschaften
Produktname |
N-(4-methylphenyl)-3-bicyclo[2.2.1]heptanecarboxamide |
|---|---|
Molekularformel |
C15H19NO |
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
N-(4-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C15H19NO/c1-10-2-6-13(7-3-10)16-15(17)14-9-11-4-5-12(14)8-11/h2-3,6-7,11-12,14H,4-5,8-9H2,1H3,(H,16,17) |
InChI-Schlüssel |
CSXJSMPOTUWCIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)C2CC3CCC2C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]methyl 2,6-dimethyl-5-nitro-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B1227783.png)


![N-(4-acetylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B1227786.png)






![1-[3-(2-Aminopropoxy)propoxy]propan-2-amine](/img/structure/B1227801.png)


